1-(3,4-Dichlorobenzyl)-1,4-diazepane
CAS No.: 78251-53-3
Cat. No.: VC2543930
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78251-53-3 |
---|---|
Molecular Formula | C12H16Cl2N2 |
Molecular Weight | 259.17 g/mol |
IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane |
Standard InChI | InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Standard InChI Key | MNVGPMNPNODFAY-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
1-(3,4-Dichlorobenzyl)-1,4-diazepane belongs to the 1,4-diazepane class, characterized by a seven-membered ring with two nitrogen atoms. Its molecular structure features a dichlorobenzyl group with chlorine atoms at positions 3 and 4 of the benzene ring, attached to the nitrogen at position 1 of the diazepane ring.
Based on structural analysis and comparison with similar compounds, the following properties can be established:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆Cl₂N₂ |
Molecular Weight | 259.17 g/mol |
Physical State | Solid at room temperature |
Appearance | Likely crystalline powder |
Solubility | Soluble in organic solvents (DMSO, ethanol) |
Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Stability | Air sensitive |
The 3,4-dichlorobenzyl substituent significantly influences the compound's lipophilicity and electron distribution, affecting its potential binding affinity to biological targets. Similar compounds like 1-(3,4-dichlorophenyl)-1,4-diazepane have been documented with chemical properties that suggest related characteristics for our target compound .
Structural Relationships and Analogs
1-(3,4-Dichlorobenzyl)-1,4-diazepane shares structural similarities with several compounds that have been studied more extensively, providing important contextual information about its potential properties and applications.
Several structurally related compounds include:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride | C₁₂H₁₇Cl₃N₂ | Chlorine position (2,4 vs 3,4) and HCl salt |
1-(4-Chlorobenzyl)-1,4-diazepane | C₁₂H₁₇ClN₂ | Single chlorine at position 4 |
1-Benzyl-1,4-diazepane | C₁₂H₁₈N₂ | No chlorine substituents |
1-(3,4-Dichlorophenyl)-1,4-diazepane | C₁₁H₁₄Cl₂N₂ | Direct phenyl attachment vs. benzyl |
The 1,4-diazepane core is considered a privileged structure in medicinal chemistry, with structural modifications significantly influencing biological activity and pharmacokinetic properties . The 1-(2,4-Dichlorobenzyl)-1,4-diazepane analog has been reported to have antagonistic activity at neurokinin-1 receptors, suggesting potential similar applications for the 3,4-dichloro isomer.
Biological Activities and Pharmacological Properties
The biological profile of 1-(3,4-Dichlorobenzyl)-1,4-diazepane can be inferred from studies on related compounds, highlighting potential applications in diverse therapeutic areas:
Receptor Interactions
Compounds featuring a dichlorobenzyl group and a 1,4-diazepane scaffold have demonstrated activity as:
-
Neurokinin-1 receptor antagonists, with potential applications in pain management and mood regulation .
-
Orexin receptor antagonists, suggesting potential utility as sleep-promoting agents. Related compounds featuring a dichlorobenzyl group and a 1,4-diazepane central constraint have been identified as potent, CNS-penetrant orexin receptor antagonists that decrease wakefulness while increasing REM and non-REM sleep in animal models .
Antimicrobial Activities
The structurally related compound 1-benzyl-1,4-diazepane has been shown to reduce the efflux of resistance-nodulation in Escherichia coli mutants, functioning as an efflux pump inhibitor (EPI) . This suggests potential applications in addressing antimicrobial resistance:
-
The compound increases membrane permeability without significantly affecting inner membrane polarity.
-
It increases ethidium bromide accumulation in E. coli strains overexpressing efflux pumps.
-
It decreases acrAB transcription, a key component of bacterial efflux mechanisms.
These findings suggest that 1-(3,4-Dichlorobenzyl)-1,4-diazepane might similarly interact with bacterial efflux systems, potentially enhancing antibiotic efficacy.
Structure-Activity Relationships and Medicinal Chemistry
The positioning of the chlorine atoms on the benzyl group significantly influences biological activity in diazepane derivatives. Structure-activity relationship studies on related compounds reveal:
-
The 3,4-dichloro substitution pattern may confer distinct pharmacokinetic properties compared to other substitution patterns (e.g., 2,4-dichloro).
-
The dichlorobenzyl moiety contributes to the lipophilicity of the molecule, potentially enhancing blood-brain barrier penetration for CNS applications.
-
The unsubstituted nitrogen at position 4 of the diazepane ring provides a potential site for further functionalization to modulate activity.
In pharmaceutical research, structurally similar compounds have been explored as part of medicinal chemistry campaigns targeting various receptors. In particular, the optimization of SARS-CoV-2 Mpro inhibitors has involved compounds containing a diazepane core with various substituents, demonstrating the versatility of this scaffold in drug development .
Current Research and Future Directions
Current research interest in 1,4-diazepane derivatives centers on several promising areas:
-
Development of novel orexin receptor antagonists for sleep disorders, with compounds featuring a dichlorobenzyl group and 1,4-diazepane scaffold showing particular promise .
-
Exploration of antimicrobial applications, particularly as efflux pump inhibitors to combat antibiotic resistance .
-
Investigation of neurokinin receptor antagonism for pain management and psychiatric applications .
Future research directions may include:
-
Comprehensive structure-activity relationship studies to optimize the positioning of substituents on both the benzyl group and diazepane ring.
-
Exploration of synergistic combinations with existing therapeutic agents.
-
Development of more efficient synthetic routes to facilitate large-scale production.
-
Investigation of specific binding mechanisms through computational modeling and crystallographic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume